molecular formula C22H26ClN3O5 B11483409 N-(3-chlorophenyl)-N'-[5-(hydroxymethyl)-2-(4-morpholinophenyl)-1,3-dioxan-5-yl]urea

N-(3-chlorophenyl)-N'-[5-(hydroxymethyl)-2-(4-morpholinophenyl)-1,3-dioxan-5-yl]urea

Cat. No.: B11483409
M. Wt: 447.9 g/mol
InChI Key: NAYAXETWIGVQAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-N’-[5-(hydroxymethyl)-2-(4-morpholinophenyl)-1,3-dioxan-5-yl]urea: is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a morpholinophenyl group, and a dioxan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-N’-[5-(hydroxymethyl)-2-(4-morpholinophenyl)-1,3-dioxan-5-yl]urea typically involves multiple steps. The process begins with the preparation of the dioxan ring, followed by the introduction of the chlorophenyl and morpholinophenyl groups. The final step involves the formation of the urea linkage. Common reagents used in these reactions include chlorinating agents, morpholine, and urea derivatives. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and minimize waste. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-N’-[5-(hydroxymethyl)-2-(4-morpholinophenyl)-1,3-dioxan-5-yl]urea undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the nitro group to an amine.

    Substitution: Halogen atoms in the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, N-(3-chlorophenyl)-N’-[5-(hydroxymethyl)-2-(4-morpholinophenyl)-1,3-dioxan-5-yl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and mechanisms.

Medicine: In medicine, N-(3-chlorophenyl)-N’-[5-(hydroxymethyl)-2-(4-morpholinophenyl)-1,3-dioxan-5-yl]urea is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industrial applications, this compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-[5-(hydroxymethyl)-2-(4-morpholinophenyl)-1,3-dioxan-5-yl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-N’-[5-(hydroxymethyl)-2-(4-piperidinophenyl)-1,3-dioxan-5-yl]urea
  • N-(3-chlorophenyl)-N’-[5-(hydroxymethyl)-2-(4-pyrrolidinophenyl)-1,3-dioxan-5-yl]urea

Comparison: Compared to similar compounds, N-(3-chlorophenyl)-N’-[5-(hydroxymethyl)-2-(4-morpholinophenyl)-1,3-dioxan-5-yl]urea is unique due to the presence of the morpholine ring. This structural feature may enhance its binding affinity to certain molecular targets and improve its solubility and stability. Additionally, the presence of the chlorophenyl group contributes to its reactivity and potential for further chemical modifications.

Properties

Molecular Formula

C22H26ClN3O5

Molecular Weight

447.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[5-(hydroxymethyl)-2-(4-morpholin-4-ylphenyl)-1,3-dioxan-5-yl]urea

InChI

InChI=1S/C22H26ClN3O5/c23-17-2-1-3-18(12-17)24-21(28)25-22(13-27)14-30-20(31-15-22)16-4-6-19(7-5-16)26-8-10-29-11-9-26/h1-7,12,20,27H,8-11,13-15H2,(H2,24,25,28)

InChI Key

NAYAXETWIGVQAR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3OCC(CO3)(CO)NC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.